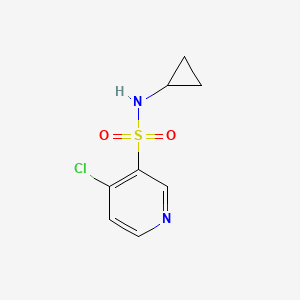

4-chloro-N-cyclopropylpyridine-3-sulfonamide

Description

4-Chloro-N-cyclopropylpyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a chlorine atom at the 4-position of the pyridine ring and a cyclopropyl group attached to the sulfonamide nitrogen.

Properties

Molecular Formula |

C8H9ClN2O2S |

|---|---|

Molecular Weight |

232.69 g/mol |

IUPAC Name |

4-chloro-N-cyclopropylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H9ClN2O2S/c9-7-3-4-10-5-8(7)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2 |

InChI Key |

KTSROOXEJVAXGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=CN=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopropylpyridine-3-sulfonamide typically involves the reaction of 4-chloro-3-pyridinesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of 4-chloro-N-cyclopropylpyridine-3-sulfonamide can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopropylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually conducted in aqueous or mixed aqueous-organic solvents.

Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution Reactions: The major products are substituted pyridine derivatives.

Oxidation Reactions: The major products are sulfonic acids.

Reduction Reactions: The major products are amines.

Scientific Research Applications

4-chloro-N-cyclopropylpyridine-3-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonamide groups.

Industry: It is used in the development of new materials, particularly in the field of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropylpyridine-3-sulfonamide involves the inhibition of enzymes that interact with the sulfonamide group. The compound binds to the active site of the enzyme, preventing the enzyme from interacting with its natural substrate. This inhibition can lead to the disruption of essential biological processes, such as bacterial cell wall synthesis, leading to the death of the bacterial cell.

Comparison with Similar Compounds

Research Implications and Gaps

- Activity Data: While 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide has demonstrated antimicrobial effects, the biological activity of 4-chloro-N-cyclopropylpyridine-3-sulfonamide remains unverified in the available literature.

- Physicochemical Properties : The cyclopropyl group’s impact on solubility, logP, and crystal packing (relevant to formulation) requires experimental validation.

Biological Activity

4-Chloro-N-cyclopropylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential therapeutic applications. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. This article delves into the biological activity of 4-chloro-N-cyclopropylpyridine-3-sulfonamide, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

4-Chloro-N-cyclopropylpyridine-3-sulfonamide features a pyridine ring substituted with a chlorinated cyclopropyl group and a sulfonamide moiety. The presence of the sulfonamide functional group is crucial for its biological activity, particularly in inhibiting bacterial growth.

Antimicrobial Activity

Sulfonamides are primarily recognized for their antimicrobial properties. The mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt the synthesis of folic acid, essential for nucleic acid production in bacteria.

Case Study Findings:

A study evaluating various sulfonamide derivatives, including 4-chloro-N-cyclopropylpyridine-3-sulfonamide, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating potential as effective antibacterial agents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-Chloro-N-cyclopropylpyridine-3-sulfonamide | 50 | E. coli |

| 4-Chloro-N-cyclopropylpyridine-3-sulfonamide | 100 | S. aureus |

| Sulfanilamide (control) | 30 | E. coli |

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. In vitro studies have shown that 4-chloro-N-cyclopropylpyridine-3-sulfonamide exhibits considerable anti-inflammatory activity.

Research Findings:

In a comparative study, this compound demonstrated an IC50 value of 110 μg/mL in inhibiting COX activity, outperforming traditional anti-inflammatory drugs like diclofenac which had an IC50 of 157 μg/mL .

Antidiabetic Activity

Recent studies have explored the antidiabetic potential of sulfonamides, including 4-chloro-N-cyclopropylpyridine-3-sulfonamide. These compounds have been shown to enhance insulin sensitivity and promote glucose uptake in muscle cells.

Experimental Results:

In animal models, administration of this compound resulted in a significant reduction in blood glucose levels compared to untreated controls. The observed effects suggest that it may act through mechanisms involving the enhancement of insulin signaling pathways .

Computational Studies

Computational docking studies have been employed to predict the binding affinity of 4-chloro-N-cyclopropylpyridine-3-sulfonamide to target enzymes such as DHPS and COX. Results indicated strong binding interactions, further supporting its potential as a therapeutic agent.

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| DHPS | -8.1 |

| COX | -7.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.